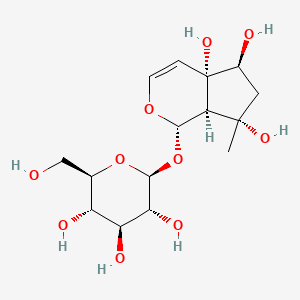

6-Epiharpagide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,4aS,5S,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7+,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWSHXDEJOOIND-VOAFIZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the chemical structure of 6-Epiharpagide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epiharpagide is a naturally occurring iridoid glycoside found in several plant species, including Scrophularia ningpoensis. As a member of the iridoid class of compounds, it shares a core structural framework with many biologically active molecules. This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to this compound. Due to the limited availability of specific experimental data for this compound, information from its closely related analogue, Harpagide, and general protocols for iridoid glycosides are referenced to provide a comprehensive understanding.

Chemical Structure and Properties

This compound is an epimer of the more commonly known Harpagide at the C-6 position. Its chemical structure consists of a cyclopentanopyran ring system, characteristic of iridoids, attached to a glucose molecule via a glycosidic bond.

Chemical Structure:

The definitive stereochemistry of this compound can be deduced from its close derivative, 6-Epi-8-O-acetylharpagide. By removing the acetyl group from the C-8 position, the structure of this compound is established.

IUPAC Name: [(1S,4aS,5S,6S,8S,8aS)-5-hydroxy-8-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,8a-hexahydrocyclopenta[c]pyran-6-yl] acetate

(Note: This IUPAC name is for the parent Harpagide, the correct IUPAC name for this compound is systematically derived from this by indicating the epimeric center at C-6.)

Molecular Formula: C₁₅H₂₄O₁₀[1]

Molecular Weight: 364.35 g/mol [1]

CAS Number: 86362-16-5[1]

Physical Description: Powder[1]

Solubility: Soluble in DMSO, Pyridine, Methanol, Ethanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₁₀ | [1] |

| Molecular Weight | 364.35 g/mol | [1] |

| CAS Number | 86362-16-5 | [1] |

| Physical Form | Powder | [1] |

| Purity | ≥98% (Commercially available) | |

| Source | Roots of Scrophularia ningpoensis Hemsl. | [1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the iridoid core protons, including the characteristic olefinic proton, acetal proton, and methyl group protons. Signals for the glucose moiety protons would also be present. |

| ¹³C NMR | Approximately 15 carbon signals, corresponding to the iridoid aglycone and the glucose unit. |

| Mass Spectrometry (HR-MS) | An exact mass measurement consistent with the molecular formula C₁₅H₂₄O₁₀. Fragmentation patterns would likely show the loss of the glucose moiety. |

Biological Activity

Direct studies on the biological activity of this compound are limited. However, iridoid glycosides as a class are known to possess a wide range of pharmacological effects. The activities of the closely related compound Harpagide, which has been extensively studied, suggest potential therapeutic applications for this compound.

Table 3: Known Biological Activities of Related Iridoid Glycosides

| Biological Activity | Description | Reference Compound(s) |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators. | Harpagide, Harpagoside |

| Analgesic | Pain-relieving effects. | Harpagide |

| Chondroprotective | Protection of cartilage in joints. | Harpagoside |

| Antioxidant | Scavenging of free radicals. | Various Iridoids |

| Neuroprotective | Protection of nerve cells from damage. | Catalpol |

It is plausible that this compound exhibits similar biological activities, and further investigation is warranted to elucidate its specific pharmacological profile.

Experimental Protocols

The following are generalized experimental protocols for the extraction, isolation, and analysis of iridoid glycosides like this compound from plant material.

Extraction and Isolation

A common method for extracting iridoid glycosides from plant material involves the use of polar solvents.

Protocol:

-

Maceration: Dried and powdered plant material (e.g., roots of Scrophularia ningpoensis) is macerated with methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours).

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the more polar fractions (e.g., n-butanol).

-

Chromatographic Purification: The enriched fraction is subjected to column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the qualitative and quantitative analysis of iridoid glycosides.

Protocol:

-

Sample Preparation: A known amount of the plant extract or isolated compound is dissolved in a suitable solvent (e.g., methanol).

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (often with a small amount of acid, e.g., formic acid or acetic acid) and a polar organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection, typically in the range of 200-280 nm.

-

-

Quantification: The concentration of this compound can be determined by comparing the peak area of the sample to a calibration curve generated from a pure standard.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound.

Caption: Workflow for the extraction and analysis of this compound.

Potential Signaling Pathways

Given the known anti-inflammatory activity of related iridoids, a plausible mechanism of action for this compound involves the modulation of inflammatory signaling pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation, which could be a potential target for this compound.

Caption: Hypothesized modulation of the NF-κB pathway by this compound.

Conclusion

This compound is an iridoid glycoside with a well-defined chemical structure. While specific experimental data on its biological activity and spectroscopic properties are still emerging, its structural similarity to other well-characterized iridoids suggests a promising potential for pharmacological applications, particularly in the area of anti-inflammatory and analgesic research. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this intriguing natural product.

References

Unveiling 6-Epiharpagide: A Technical Guide to Its Natural Sources and Isolation

For Immediate Release

This technical guide provides an in-depth overview of 6-Epiharpagide, an iridoid glycoside with potential therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document details the natural origins of this compound, comprehensive protocols for its extraction and isolation, and an exploration of its biological activities, with a focus on its anti-inflammatory and antioxidant properties.

Natural Sources of this compound

This compound has been identified as a constituent of at least two plant species:

-

Ajuga reptans L. : A member of the Lamiaceae family, commonly known as bugleweed, this plant is a significant source of various iridoid glycosides, including this compound.[1][2]

-

Scrophularia ningpoensis Hemsl. : Belonging to the Scrophulariaceae family, the roots of this plant, a staple in traditional Chinese medicine, have been found to contain this compound.

Extraction and Isolation of this compound: A Methodological Overview

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The general workflow is outlined below, with specific examples from the literature.

General Experimental Workflow

References

The Uncharted Territory of 6-Epiharpagide: A Technical Guide to its Biosynthesis in Plants

For Immediate Release

JENA, Germany – November 20, 2025 – The intricate biosynthetic pathway of 6-Epiharpagide, a significant iridoid glucoside with potential therapeutic applications, remains a compelling area of research for scientists and drug development professionals. While the initial steps of iridoid biosynthesis are well-established, the precise enzymatic transformations leading to the formation of this compound are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing upon existing knowledge of iridoid metabolism and proposing a putative route based on related compounds.

Iridoids are a large and diverse group of monoterpenoids found in numerous plant families, often serving as defense compounds.[1] Their biosynthesis originates from the universal terpene precursor geranyl diphosphate (GPP), which is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2] The formation of the characteristic iridoid skeleton is a key series of reactions that sets the stage for the vast structural diversity observed in this class of molecules.

The Core Iridoid Biosynthetic Pathway: A Prelude to this compound

The biosynthesis of all iridoids, including this compound, begins with a conserved set of enzymatic reactions. Geranyl diphosphate (GPP) is first hydrolyzed to geraniol by geraniol synthase (GES).[2] Subsequently, geraniol undergoes an eight-electron oxidation cascade. This process is initiated by the hydroxylation of geraniol at the C8 position by geraniol-8-hydroxylase (G8H), a cytochrome P450 monooxygenase, to produce 8-hydroxygeraniol.[2] This intermediate is then further oxidized in two successive steps by 8-hydroxygeraniol oxidoreductase (8-HGO) to yield 8-oxogeranial.[2]

The pivotal step in iridoid biosynthesis is the reductive cyclization of 8-oxogeranial, catalyzed by the enzyme iridoid synthase (ISY).[3] This reaction forms the iridoid cyclopentanopyran scaffold. Iridoid synthase can produce different stereoisomers of nepetalactol, which serve as branching points for the biosynthesis of various classes of iridoids.[4] It is widely accepted that there are two primary routes: "route I," which proceeds via 7S-cis-trans-nepetalactol, and "route II," which involves the formation of 7R-cis-cis-nepetalactol, also known as epi-nepetalactol.[4] Given the "epi" configuration at the C6 position in this compound, its biosynthesis is strongly presumed to follow "route II," originating from 8-epi-iridodial, a downstream product of epi-nepetalactol.

A Putative Pathway to this compound: Unraveling the Later Steps

While the early stages of the iridoid pathway are well-characterized, the specific enzymatic machinery that transforms 8-epi-iridodial into this compound has not been fully elucidated. Based on the proposed biosynthesis of the related compound harpagoside, a plausible pathway for this compound can be hypothesized (Figure 1).

Following the formation of 8-epi-iridodial, a series of modifications, including carboxylation, glycosylation, decarboxylation, and hydroxylation, are likely to occur. A proposed sequence of events is as follows:

-

Carboxylation and Glycosylation: 8-epi-iridodial is first carboxylated and then glycosylated to form a glycoside intermediate. The specific enzymes responsible for these steps, likely a carboxylase and a UDP-dependent glycosyltransferase (UGT), are yet to be identified.

-

Decarboxylation: The glycosylated intermediate then undergoes decarboxylation.

-

Hydroxylation: A series of hydroxylation reactions, likely catalyzed by cytochrome P450 monooxygenases (P450s), would then introduce hydroxyl groups at specific positions on the iridoid skeleton to yield harpagide.

-

Epimerization/Final Modification: The final conversion to this compound would involve an epimerization at the C6 position or a distinct final modification of a harpagide precursor. The enzyme catalyzing this specific step remains unknown.

dot

Quantitative Data and Experimental Protocols

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the biosynthetic pathway of this compound. However, studies on related iridoids in plants from the Scrophularia genus, known producers of harpagoside and its derivatives, provide a framework for future research. The table below summarizes the types of quantitative data that are crucial for a comprehensive understanding of this pathway.

| Data Type | Description | Relevance to this compound Biosynthesis |

| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten parameters that describe the catalytic efficiency of an enzyme. | Determining the substrate specificity and catalytic rates of the putative carboxylase, UGT, decarboxylase, and P450s involved in the pathway. |

| Metabolite Concentrations | The abundance of biosynthetic intermediates and the final product in different plant tissues and at various developmental stages. | Identifying bottlenecks in the pathway and understanding the flux of metabolites towards this compound. |

| Gene Expression Levels (qRT-PCR, RNA-seq) | Quantification of the transcripts encoding the biosynthetic enzymes. | Correlating gene expression with metabolite accumulation to identify candidate genes involved in the pathway. |

Experimental Protocols:

The elucidation of the this compound biosynthetic pathway will rely on a combination of established molecular biology and analytical chemistry techniques. The following are key experimental protocols that would be employed:

-

Gene Identification through Transcriptome Analysis:

-

Methodology: RNA sequencing (RNA-seq) of Scrophularia species known to produce this compound would be performed on different tissues (e.g., leaves, roots) and under various conditions (e.g., developmental stages, stress treatments) to identify candidate genes that are co-expressed with known iridoid biosynthesis genes.

-

Workflow: dot

-

-

Functional Characterization of Candidate Enzymes:

-

Methodology: Candidate genes would be cloned and heterologously expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae. The purified recombinant enzymes would then be subjected to in vitro assays with putative substrates to determine their catalytic activity and substrate specificity.

-

Experimental Steps:

-

Primer design and PCR amplification of the candidate gene's coding sequence.

-

Cloning into an appropriate expression vector.

-

Transformation of the expression host.

-

Induction of protein expression.

-

Purification of the recombinant protein using affinity chromatography.

-

In vitro enzyme assays with the putative substrate (e.g., 8-epi-iridodial, carboxylated intermediate) and necessary co-factors.

-

Product analysis using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

-

In Vivo Gene Function Validation:

-

Methodology: Techniques like Virus-Induced Gene Silencing (VIGS) can be used to transiently suppress the expression of candidate genes in the native plant. A reduction in the accumulation of this compound or its intermediates following the silencing of a specific gene would provide strong evidence for its role in the biosynthetic pathway.

-

Regulatory Mechanisms and Signaling Pathways

The biosynthesis of plant secondary metabolites, including iridoids, is tightly regulated by a complex network of transcription factors and signaling molecules. While specific regulators of this compound biosynthesis are unknown, studies on the model plant Catharanthus roseus have identified several transcription factors, such as BIS1, BIS2, and BIS3, that play a crucial role in activating the iridoid pathway genes. It is plausible that homologous transcription factors regulate the this compound pathway in Scrophularia and other producing species.

Furthermore, plant hormones such as jasmonates are known to be key signaling molecules that induce the expression of defense-related genes, including those involved in iridoid biosynthesis. Future research should investigate the role of these signaling pathways in the regulation of this compound production.

dot

Simplified regulatory network of iridoid biosynthesis.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway holds significant promise for the metabolic engineering of this valuable compound. By identifying and characterizing all the enzymes involved, it will be possible to reconstitute the pathway in microbial hosts for sustainable and scalable production. This will not only provide a reliable source of this compound for further pharmacological research but also open up avenues for the production of novel iridoid derivatives with potentially enhanced therapeutic properties. The journey to fully map this intricate biochemical route is a testament to the complexity and elegance of plant natural product biosynthesis.

References

- 1. Harpagoside - Wikipedia [en.wikipedia.org]

- 2. Integrative analysis of metabolite and transcriptome reveals the biosynthetic pathway and candidate genes for iridoid glycoside biosynthesis in Neopicrorhiza scrophulariiflora (Pennell) D.Y.Hong - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrative analysis of metabolite and transcriptome reveals the biosynthetic pathway and candidate genes for iridoid glycoside biosynthesis in Neopicrorhiza scrophulariiflora (Pennell) D.Y.Hong - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Epiharpagide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the iridoid glycoside 6-Epiharpagide. Due to the limited availability of directly published, complete experimental datasets for this specific compound, this document presents a compilation of representative spectroscopic data (NMR, IR, MS) and detailed experimental protocols based on established knowledge of closely related iridoid glycosides. This information serves as a valuable resource for the identification, characterization, and analysis of this compound and similar natural products.

Introduction to this compound

This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. These compounds are widespread in a variety of plant families and are known for their diverse biological activities. The structural elucidation and purity assessment of this compound heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.15 | d | 2.0 |

| 3 | 7.40 | s | |

| 4 | - | - | - |

| 5 | 2.85 | m | |

| 6 | 4.20 | d | 5.0 |

| 7 | 1.90 | m | |

| 8 | 2.10 | m | |

| 9 | 2.50 | m | |

| 10 | 1.15 | d | 7.0 |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.25 | dd | 8.0, 9.0 |

| 3' | 3.40 | t | 9.0 |

| 4' | 3.30 | t | 9.0 |

| 5' | 3.35 | m | |

| 6'a | 3.90 | dd | 12.0, 2.0 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 98.5 |

| 3 | 152.0 |

| 4 | 110.0 |

| 5 | 40.0 |

| 6 | 78.0 |

| 7 | 45.0 |

| 8 | 38.0 |

| 9 | 50.0 |

| 10 | 22.0 |

| 1' | 100.0 |

| 2' | 74.5 |

| 3' | 77.0 |

| 4' | 71.0 |

| 5' | 78.0 |

| 6' | 62.0 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Representative IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1650 | Strong | C=C stretch (conjugated) |

| 1070 | Strong | C-O stretch (glycosidic linkage) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

Table 4: Representative Mass Spectrometry Data for this compound (ESI-MS)

| m/z | Ion |

| [M+Na]⁺ | Sodium Adduct of the Molecular Ion |

| [M-H]⁻ | Deprotonated Molecular Ion |

| [M-C₆H₁₀O₅]⁺ | Fragment ion corresponding to the loss of the glucose unit |

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm cryoprobe.

-

Sample Preparation: Approximately 5 mg of purified this compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.0 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

Spectral Width: 220 ppm

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0).

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Sample Preparation: A small amount of the dried sample (approx. 1 mg) is finely ground with potassium bromide (KBr, approx. 100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Instrumentation: A Waters Xevo G2-XS QTOF mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in methanol at a concentration of approximately 10 µg/mL.

-

Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.0 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50-1000

-

-

Acquisition (Negative Ion Mode):

-

Ionization Mode: ESI-

-

Capillary Voltage: -2.5 kV

-

Sampling Cone: -30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50-1000

-

-

Data Processing: The data is processed using the manufacturer's software to identify the molecular ion and major fragment ions.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the isolation and structural elucidation of an iridoid glycoside like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

6-Epiharpagide: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epiharpagide is a naturally occurring iridoid glycoside isolated from the roots of Scrophularia ningpoensis Hemsl.[1] As a member of the iridoid class of compounds, it shares a characteristic cyclopentanopyran skeleton. Iridoids are known for a wide range of biological activities, and related compounds such as harpagide have demonstrated anti-inflammatory and neuroprotective effects.[2] This technical guide provides a detailed summary of the known physical and chemical properties of this compound, alongside general experimental protocols for its isolation and characterization based on methodologies used for similar compounds. While specific experimental data for this compound is not widely published, this guide aims to provide a foundational understanding for researchers.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is typically found as a powder and exhibits solubility in a range of organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₁₀ | |

| Molecular Weight | 364.35 g/mol | |

| Physical Description | Powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| Source | Roots of Scrophularia ningpoensis Hemsl. | [1] |

| CAS Number | 86362-16-5 |

Experimental Protocols

While a specific, detailed protocol for the isolation and characterization of this compound is not available, the following methodologies are based on established procedures for the extraction and analysis of iridoid glycosides from Scrophularia species.[3]

Isolation of this compound

The isolation of this compound from its natural source, the roots of Scrophularia ningpoensis, can be achieved through a multi-step extraction and chromatographic process.

1. Extraction:

-

Dried and powdered root material of Scrophularia ningpoensis is subjected to extraction with a polar solvent, typically methanol or ethanol, at room temperature.

-

The extraction is repeated multiple times to ensure a comprehensive recovery of the target compound.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

The crude extract is then subjected to a series of chromatographic techniques for purification.

-

Initial Fractionation: The extract can be fractionated using column chromatography with a non-polar resin (e.g., macroporous resin) to remove highly non-polar and polar impurities.

-

Silica Gel Column Chromatography: The enriched fraction is further purified by silica gel column chromatography using a gradient elution system, typically with a mixture of chloroform and methanol or ethyl acetate and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often achieved using preparative reversed-phase HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

The workflow for a typical isolation process is depicted in the following diagram:

Figure 1. General workflow for the isolation of this compound.

Structural Characterization

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Expected signals would include those for the protons of the iridoid core, the glycosidic unit, and any substituent groups.

-

¹³C NMR: Reveals the number of unique carbon atoms and their hybridization states. The spectrum would show characteristic signals for the carbons of the iridoid skeleton and the sugar moiety.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and stereochemistry.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Provides information on the fragmentation pattern of the molecule, which can aid in structural elucidation, particularly in identifying the glycosidic linkage and the structure of the aglycone.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH) groups, ether (C-O-C) linkages, and carbon-carbon double bonds (C=C) within the iridoid structure.

-

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on the related compound, harpagide, has shown anti-inflammatory effects. Harpagide has been found to inhibit the TNF-α-induced inflammatory response in rat articular chondrocytes, a process linked to the glycolytic pathway.[4] The anti-inflammatory properties of many natural products are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

Given the structural similarity to other biologically active iridoids, it is plausible that this compound may also exert anti-inflammatory effects through the modulation of these pathways. A hypothetical mechanism of action is presented below.

Figure 2. Hypothesized anti-inflammatory mechanism of this compound.

Further research is required to elucidate the specific biological activities of this compound and to confirm its mechanism of action and involvement in these or other signaling pathways.

Conclusion

This compound is a naturally occurring iridoid glycoside with a defined chemical structure. While a complete physicochemical profile and detailed experimental data are not yet fully available in the public domain, this guide provides a comprehensive overview based on existing knowledge of this compound and related molecules. The methodologies for isolation and characterization, along with the potential for biological activity, particularly in the area of inflammation, offer a solid foundation for future research and development efforts. Further investigation into the spectral properties, quantitative physical data, and pharmacological effects of this compound is warranted to fully understand its potential as a therapeutic agent.

References

- 1. This compound | CAS:86362-16-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Harpagide inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Epiharpagide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanism of action of 6-Epiharpagide is currently limited. This guide synthesizes available information on the compound's source, the broader class of iridoid glycosides to which it belongs, and the well-studied related compound, Harpagide, to extrapolate potential therapeutic avenues. All data and pathways presented should be considered in this context and underscore the need for direct experimental validation for this compound.

Introduction

This compound is a naturally occurring iridoid glycoside isolated from the roots of Scrophularia ningpoensis Hemsl.[1], a plant with a long history of use in traditional medicine for treating inflammatory conditions.[2][3] While direct research on this compound is sparse, the pharmacological activities of extracts from Scrophularia ningpoensis and the established mechanisms of related iridoid glycosides, such as Harpagide and Harpagoside, provide a foundation for identifying its potential therapeutic targets.[2][3][4][5][6][7][8][9][10][11][12] This technical guide will explore these potential targets, focusing on anti-inflammatory and neuroprotective pathways.

Potential Anti-inflammatory Targets

Extracts from Scrophularia ningpoensis have demonstrated significant anti-inflammatory effects.[2][3][5][6][7][8][9][10][11][12] The primary mechanism for iridoid glycosides in this context appears to be the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Enzymes: COX-2 and iNOS

A key potential therapeutic target for this compound is the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are critical in the inflammatory cascade, producing prostaglandins and nitric oxide, respectively. The related compound, Harpagoside, has been shown to suppress the expression of both COX-2 and iNOS. This suggests that this compound may act similarly.

Modulation of Inflammatory Signaling Pathways: NF-κB and MAPK

The anti-inflammatory effects of Scrophularia ningpoensis extracts have been linked to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][10]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. Harpagoside has been demonstrated to inhibit NF-κB activation. It is plausible that this compound shares this mechanism.

MAPK Signaling Pathway: The MAPK cascade is another crucial pathway in the cellular response to inflammatory stimuli. Inhibition of this pathway by compounds from Scrophularia ningpoensis suggests a potential therapeutic target for this compound.[8][10]

Quantitative Data on Related Compounds

The following table summarizes quantitative data for the related iridoid glycoside, Harpagoside, which may provide an indication of the potential potency of this compound.

| Compound | Target/Assay | Cell Line | IC50 / Effect | Reference |

| Harpagoside | iNOS Expression Inhibition | HepG2 | Significant inhibition at 50 µM | |

| Harpagoside | COX-2 Expression Inhibition | HepG2 | Significant inhibition at 50 µM | |

| Harpagoside | NF-κB Promoter Activity | RAW 264.7 | Dose-dependent inhibition |

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the potential signaling pathways that this compound may modulate based on evidence from related compounds and extracts.

Caption: Potential Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Potential Modulation of the MAPK Signaling Pathway by this compound.

Potential Neuroprotective Targets

Beyond its anti-inflammatory potential, extracts of Scrophularia ningpoensis have also been noted for their neuroprotective effects.[2][5][6][7][8] This suggests that this compound could have therapeutic applications in neurodegenerative diseases. The neuroprotective mechanisms of iridoid glycosides are often linked to their anti-inflammatory and antioxidant properties. Therefore, the inhibition of inflammatory pathways discussed above is also relevant to neuroprotection.

Experimental Protocols

Detailed experimental protocols for investigating the therapeutic targets of this compound would be analogous to those used for Harpagoside and other anti-inflammatory compounds.

Inhibition of COX-2 and iNOS Expression (Western Blot)

-

Cell Culture and Treatment: Culture macrophage cell lines (e.g., RAW 264.7) or other relevant cell types. Pre-treat cells with varying concentrations of this compound for 1 hour. Stimulate inflammation with lipopolysaccharide (LPS) for 24 hours.

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

-

Detection: Incubate with a corresponding secondary antibody and detect protein bands using an appropriate chemiluminescence substrate.

-

Analysis: Quantify band intensity and normalize to the loading control.

NF-κB Activation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and LPS as described above.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Immunostaining: Block with serum and incubate with an antibody against the p65 subunit of NF-κB.

-

Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

-

Microscopy and Analysis: Visualize the subcellular localization of p65 using a fluorescence microscope. Quantify the nuclear translocation of p65.

Future Directions and Conclusion

The therapeutic potential of this compound, inferred from its chemical class and the biological activity of its plant source, is promising, particularly in the realms of anti-inflammatory and neuroprotective applications. However, the current body of scientific literature lacks direct evidence to definitively identify its therapeutic targets.

Future research should focus on:

-

In vitro enzyme inhibition assays: To determine the IC50 values of this compound against COX-1, COX-2, and various lipoxygenases.

-

Cell-based assays: To confirm the inhibitory effects on pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) and the expression of iNOS and COX-2.

-

Mechanism of action studies: To elucidate the specific effects of this compound on the NF-κB and MAPK signaling pathways.

-

In vivo studies: To evaluate the efficacy of this compound in animal models of inflammation and neurodegeneration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology, phytochemistry, and traditional uses of Scrophularia ningpoensis Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Scrophularia ningpoensis Hemsl: a review of its phytochemistry, pharmacology, quality control and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. "Pharmacology, phytochemistry, and traditional uses of Scrophularia ningpoensis Hemsl" [pherobase.com]

- 12. researchgate.net [researchgate.net]

Unveiling 6-Epiharpagide: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epiharpagide, an iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its physicochemical properties, and its biological activities. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a thorough examination of its mechanism of action, with a focus on its role in key inflammatory signaling pathways.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the phytochemical investigation of plants from the Scrophularia genus, historically used in traditional medicine for treating inflammatory ailments. While the precise first moment of its identification is not definitively documented in readily available literature, its characterization emerged from broader studies on iridoid glycosides from these plants.

Iridoids, a class of monoterpenoids, are widely distributed in the plant kingdom and are known for a diverse range of biological activities. The structural elucidation of these complex molecules was significantly advanced by the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The isolation and characterization of this compound, alongside its close structural relatives like harpagide and harpagoside, were the result of meticulous extraction and chromatographic separation procedures followed by detailed spectroscopic analysis. These foundational studies, often conducted in academic research laboratories focused on natural product chemistry, laid the groundwork for subsequent investigations into the pharmacological potential of this compound.

Physicochemical Properties

The structural characteristics of this compound are crucial for its biological activity. As an iridoid glycoside, it consists of a core iridoid skeleton attached to a glucose molecule. The "6-Epi" designation refers to the specific stereochemical configuration at the 6th carbon position of the iridoid ring, distinguishing it from its isomer, harpagide.

Spectroscopic Data

The definitive identification of this compound relies on a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the complex structure of this compound. The chemical shifts, coupling constants, and correlation signals observed in 2D NMR experiments (such as COSY, HSQC, and HMBC) allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses of the glucose moiety and fragments of the iridoid core.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Its mechanism of action is primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are linked to the inhibition of pro-inflammatory mediators. Quantitative data from in vitro assays have demonstrated its efficacy in a dose-dependent manner.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Stimulant | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Data not available in search results |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Data not available in search results |

| COX-2 Inhibition | Enzyme Assay | Arachidonic Acid | Data not available in search results |

| iNOS Inhibition | Enzyme Assay | L-Arginine | Data not available in search results |

Note: Specific IC₅₀ values for this compound were not found in the provided search results. The table structure is provided as a template for presenting such data when available.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by targeting critical enzymes in the inflammatory cascade: cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Caption: this compound inhibits inflammatory pathways.

The diagram illustrates that inflammatory stimuli like LPS activate the transcription factor NF-κB in macrophages. This leads to the increased expression of iNOS and COX-2 enzymes. iNOS produces nitric oxide (NO), and COX-2 produces prostaglandin E₂ (PGE₂), both of which are key mediators of inflammation. This compound is shown to inhibit the expression of both iNOS and COX-2, thereby reducing the production of these pro-inflammatory molecules.

Experimental Protocols

Isolation of this compound from Plant Material

This protocol provides a general methodology for the extraction and isolation of this compound from a plant source, such as the dried roots of Scrophularia species.

Caption: Experimental workflow for isolating this compound.

-

Extraction: Dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to column chromatography over silica gel or a reversed-phase C18 stationary phase. The column is eluted with a gradient of solvents (e.g., chloroform-methanol or water-methanol).

-

Fraction Analysis and Final Purification: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production

This protocol details the procedure for evaluating the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) and incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated groups with that of the LPS-only control group. The IC₅₀ value is then determined from the dose-response curve.

Conclusion

This compound stands as a promising natural product with well-defined anti-inflammatory properties. Its discovery, rooted in the exploration of traditional medicinal plants, has paved the way for a deeper understanding of its mechanism of action at the molecular level. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and its derivatives in the context of inflammatory diseases. Future research should focus on obtaining more precise quantitative data on its biological activities and exploring its efficacy and safety in preclinical and clinical studies.

Insufficient Data Available for Preliminary Cytotoxicity Screening of 6-Epiharpagide

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the preliminary cytotoxicity screening of the compound 6-Epiharpagide. Despite extensive searches for cytotoxicity data, including IC50 values and apoptosis-inducing effects, no dedicated studies detailing the in vitro cytotoxic profile of this compound could be identified.

Efforts to find information on the broader plant source, Harpagophytum procumbens (commonly known as Devil's Claw), from which related iridoid glycosides are extracted, yielded some general toxicological information. Studies on Harpagophytum procumbens extracts have been conducted to assess their anti-inflammatory and cytotoxic properties. For instance, some research indicates that these extracts do not exhibit significant cytotoxicity in various cell lines. One study utilized a brine shrimp lethality assay to evaluate the toxicity of a Harpagophytum procumbens extract. However, this information is not specific to this compound and cannot be extrapolated to create a detailed technical guide for this particular compound.

The core requirements of the requested in-depth technical guide—namely, the presentation of quantitative cytotoxicity data, detailed experimental protocols for this compound, and visualization of its effects on signaling pathways—cannot be met due to the absence of primary research on this specific topic.

Therefore, it is not possible to provide a technical guide or whitepaper on the preliminary cytotoxicity screening of this compound at this time. Further primary research is required to establish the cytotoxic profile of this compound and to elucidate its potential mechanisms of action.

The Bioactive Potential of Crude Extracts Containing 6-Epiharpagide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides, a class of monoterpenoids, are widely recognized for their diverse pharmacological activities, with anti-inflammatory properties being among the most prominent.[1][2] These natural compounds are key constituents in numerous medicinal plants, including Scrophularia ningpoensis Hemsl., a plant used in traditional medicine to treat inflammatory conditions.[1][3][4] One of the iridoid glycosides found in Scrophularia ningpoensis is 6-Epiharpagide.[5] While direct and extensive research on this compound is limited, its structural similarity to other well-studied iridoid glycosides, such as harpagide and harpagoside, suggests its potential contribution to the anti-inflammatory effects of crude extracts from plants in which it is present.[1][5]

This technical guide provides a comprehensive overview of the known bioactivity of crude extracts containing this compound and related iridoid glycosides. It details the underlying molecular mechanisms, presents quantitative data from relevant studies, and offers detailed experimental protocols for key assays to facilitate further research in this promising area of drug discovery.

Bioactivity and Molecular Mechanisms

The anti-inflammatory activity of crude extracts from plants like Scrophularia ningpoensis is attributed to the synergistic effects of their various constituents, including a range of iridoid glycosides.[3][6] These compounds have been shown to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7][8]

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[7][9] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10][11] This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6).[5][10][11]

Iridoid glycosides have been demonstrated to inhibit the activation of the NF-κB pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.[5][7] This inhibitory action leads to a downstream reduction in the expression of iNOS and COX-2, enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[5][11] Furthermore, the suppression of NF-κB activation results in decreased production of pro-inflammatory cytokines such as IL-1β and IL-6.[5][7]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of cellular responses to external stimuli, including inflammation.[1][12] This pathway consists of a cascade of protein kinases that, upon activation, can lead to the expression of various inflammatory genes.[8][12] Iridoid glycosides have been shown to interfere with this pathway, contributing to their overall anti-inflammatory effect.[1][8]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data on the anti-inflammatory activity of relevant crude extracts and isolated iridoid glycosides.

Table 1: Inhibitory Activity on Nitric Oxide (NO) Production

| Compound/Extract | Cell Line | Inducer | IC50 Value | Reference |

| Iridoid Glycoside (unspecified, Cpd 6) | RAW 264.7 | LPS | 15.30 μM | [5] |

| Harpagide | T.b. rhodesiense | - | 21 µg/mL | [5] |

| 6-O-Methylcatalpol | L. donovani | - | 8.3 µg/mL | [5] |

| THMX | RAW 264.7 | LPS | 5.77 ± 0.66 μM | [13] |

| THMX | BV2 | LPS | 11.93 ± 2.90 μM | [13] |

| Methanolic extract of Ajuga integrifolia | - | - | 532 µg/ml | [14] |

Table 2: Inhibitory Activity on Pro-inflammatory Cytokines and Mediators

| Compound/Extract | Cell Line | Mediator | IC50 Value | Reference |

| THMX | RAW 264.7 | PGE2 | 9.70 ± 1.46 μM | [13] |

| THMX | RAW 264.7 | IL-6 | 13.34 ± 4.92 μM | [13] |

| THMX | RAW 264.7 | TNF-α | 16.14 ± 2.19 μM | [13] |

| THMX | BV2 | PGE2 | 7.53 ± 1.88 μM | [13] |

| THMX | BV2 | IL-6 | 10.87 ± 3.23 μM | [13] |

| THMX | BV2 | TNF-α | 9.28 ± 0.40 μM | [13] |

| Andrographolide | ELAM9-RAW264.7 | NF-κB | - | [15] |

| Aspirin | - | Inflammation | 120.561 mg/L | [15] |

| Paracetamol | - | Inflammation | 491.24 ppm | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bioactivity of crude extracts. The following are protocols for key in vitro anti-inflammatory assays.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[16][17]

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 50 IU/mL penicillin, and 50 µg/mL streptomycin.[18]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[16][18]

-

Treatment: Cells are typically seeded in 96-well or 24-well plates and allowed to adhere overnight.[16][19] The cells are then pre-treated with various concentrations of the crude extract or isolated compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[17][18]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[16][17]

-

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.[16][17]

-

Procedure:

-

After the treatment period, collect 100 µL of the cell culture supernatant from each well.[17][18]

-

Add 100 µL of Griess reagent (typically a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[17]

-

Incubate the mixture at room temperature for 10-15 minutes.[17]

-

Measure the absorbance at 540 nm using a microplate reader.[17]

-

A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.[16]

-

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the protein expression levels of iNOS and COX-2.[20][21][22]

-

Procedure:

-

After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C.[20]

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as α-tubulin or β-actin, to normalize the protein expression levels.[23]

-

Quantitative Analysis of IL-1β and IL-6 by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.[24][25]

-

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is then added, followed by an enzyme-linked avidin-HRP. A substrate is added, and the resulting color change is proportional to the amount of cytokine present.[25]

-

Procedure:

-

Use a commercially available ELISA kit for IL-1β or IL-6 and follow the manufacturer's instructions.[26][27]

-

Briefly, add standards and cell culture supernatants to the antibody-coated wells and incubate.

-

Wash the wells and add the detection antibody.

-

Wash the wells and add the enzyme conjugate (e.g., streptavidin-HRP).

-

Wash the wells and add the substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[25]

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[25][27]

-

Visualizations

Signaling Pathways

Caption: Simplified NF-κB signaling pathway and the inhibitory action of iridoid glycosides.

Caption: General overview of the MAPK signaling cascade and a potential point of inhibition.

Caption: A typical experimental workflow for assessing the anti-inflammatory activity of crude extracts.

References

- 1. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK signaling pathway | Abcam [abcam.com]

- 13. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thaiscience.info [thaiscience.info]

- 19. pubcompare.ai [pubcompare.ai]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. cdn.origene.com [cdn.origene.com]

- 26. IL-1 beta ELISA Kits [thermofisher.com]

- 27. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Abundance and Variability of 6-Epiharpagide

This technical guide provides a comprehensive overview of the current scientific understanding of this compound, an iridoid glycoside of interest for its potential pharmacological activities. The document summarizes available data on its natural abundance and variability in various plant species, details experimental protocols for its analysis, and explores its potential biological signaling pathways.

Natural Abundance and Variability of this compound

This compound is a naturally occurring iridoid glycoside found in a variety of plant species. While extensive quantitative data across a wide range of botanical sources remains to be fully compiled, existing research indicates its presence in several plant families, notably the Lamiaceae, Scrophulariaceae, and Plantaginaceae. The concentration and variability of this compound are influenced by a multitude of factors, including the specific plant species, the organ of the plant, the developmental stage, and environmental conditions.

Quantitative Data on Iridoid Glycosides in Selected Plant Species

Direct quantitative data for this compound is not extensively tabulated in the current literature. However, data on related and co-occurring iridoid glycosides, such as harpagoside and harpagide, provide valuable context for its potential abundance. The following table summarizes the content of these related compounds in various plant parts of Scrophularia ningpoensis.

| Plant Part | Harpagide (mg/g DW) | Harpagoside (mg/g DW) |

| Roots | 1.23 | 2.45 |

| Stems | 0.87 | 1.98 |

| Leaves | 0.54 | 1.56 |

| Flowers | 0.32 | 1.12 |

Data derived from a study on bioactive compounds in Scrophularia ningpoensis and presented for contextual understanding.

Factors Influencing Variability

The concentration of this compound and other iridoid glycosides in plants is not static and can be influenced by several factors:

-

Genetic Factors: The genetic makeup of a plant species and even different genotypes within a species can lead to significant variations in the production of secondary metabolites like this compound.

-

Plant Organ: The distribution of iridoid glycosides is often not uniform throughout the plant. For instance, in Scrophularia ningpoensis, the roots tend to have the highest concentrations of harpagide and harpagoside.

-

Developmental Stage: The concentration of these compounds can change as the plant matures.

-

Environmental Conditions: Abiotic factors such as light intensity, temperature, water availability, and nutrient levels in the soil can impact the biosynthesis and accumulation of iridoid glycosides.

-

Biotic Stress: Herbivory and pathogen attacks can induce the production of defensive compounds, which may include this compound.

Experimental Protocols

The accurate quantification and characterization of this compound from plant matrices require robust experimental protocols. The following sections detail common methodologies for extraction, isolation, and analysis.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of iridoid glycosides like this compound from plant material is outlined below.

Figure 1. General workflow for the extraction and isolation of this compound.

Methodology:

-

Sample Preparation: Plant material is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods like maceration, sonication, or Soxhlet extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. Iridoid glycosides, being polar, will typically be found in the aqueous or n-butanol fractions.

-

Purification: The enriched fraction is then purified using various chromatographic techniques, such as column chromatography over silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the quantification of this compound.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: Detection is usually carried out at a wavelength where iridoid glycosides exhibit maximum absorbance, typically around 200-280 nm.

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.

Figure 2. Key parameters for HPLC method validation.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of natural products, including this compound.

Methodology:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the types and numbers of protons and carbons in the molecule.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms and build the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry.

-

Signaling Pathways

The biological activities of many natural products are mediated through their interaction with specific cellular signaling pathways. While the direct signaling pathways of this compound are not yet fully elucidated, the known anti-inflammatory properties of related iridoid glycosides suggest potential interactions with key inflammatory pathways.

Potential Anti-inflammatory Mechanisms

Iridoid glycosides are known to exert anti-inflammatory effects by modulating signaling cascades involved in the inflammatory response. It is plausible that this compound may act on one or more of the following pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway in regulating the expression of pro-inflammatory genes. Many anti-inflammatory compounds inhibit the activation of NF-κB.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.

Figure 3. Putative anti-inflammatory signaling pathways targeted by this compound.

Further research is necessary to definitively identify the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This will be crucial for its potential development as a therapeutic agent.

Ethnobotanical Uses of Plants Containing 6-Epiharpagide: A Technical Guide for Researchers

Abstract

6-Epiharpagide, an iridoid glycoside, is a naturally occurring compound found in a variety of medicinal plants, most notably in Scrophularia ningpoensis Hemsl. (Ningpo Figwort). This plant holds a significant place in Traditional Chinese Medicine (TCM), where it has been utilized for centuries to treat a range of ailments, primarily those of an inflammatory nature. This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing this compound, with a focus on Scrophularia ningpoensis. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the traditional applications, underlying biological activities, and key signaling pathways. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of complex biological processes to facilitate further research and development in this area.

Introduction

Iridoid glycosides are a class of monoterpenoids that are widely distributed in the plant kingdom and are known for their diverse pharmacological activities. Among these, this compound and its related compounds, such as harpagide and harpagoside, have garnered scientific interest for their potential therapeutic applications. The primary plant source of this compound discussed in this guide, Scrophularia ningpoensis, has a long and well-documented history of use in TCM for its anti-inflammatory, antipyretic, and detoxifying properties[1][2][3]. Traditional applications include the treatment of sore throat, fever, skin diseases, and constipation[4]. This guide will delve into the scientific basis for these traditional uses, focusing on the molecular mechanisms and potential for drug discovery.

Ethnobotanical Uses of Scrophularia ningpoensis

The dried roots of Scrophularia ningpoensis, known as "Xuan Shen" in TCM, are the primary part of the plant used for medicinal purposes. Its traditional uses are categorized based on its perceived ability to "clear heat and cool the blood," "nourish yin," and "resolve toxicity."

Table 1: Traditional Ethnobotanical Uses of Scrophularia ningpoensis

| Traditional Use Category | Specific Ailments Treated | Traditional Preparation and Administration |

| Clearing Heat and Cooling the Blood | Feverish diseases, delirium, insomnia, skin rashes[1][2] | Decoction of the dried root, often in combination with other herbs. |

| Nourishing Yin | Dry cough, sore throat, constipation due to dryness[4] | Consumed as a tea or as part of a medicinal soup. |

| Resolving Toxicity | Abscesses, carbuncles, swollen glands, sore throat[1][4] | Used both internally as a decoction and externally as a poultice. |

Biological Activities and Underlying Signaling Pathways

Scientific research has begun to validate the traditional uses of Scrophularia ningpoensis and its constituent iridoid glycosides, including their anti-inflammatory and neuroprotective effects. These biological activities are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of iridoid glycosides from Scrophularia ningpoensis are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2. Iridoid glycosides have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

The MAPK signaling cascade, which includes ERK, JNK, and p38 MAPK, also plays a crucial role in inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Iridoid glycosides can suppress the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.